molecular formula C19H23FN2O4S B2589976 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797278-65-9

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2589976
CAS No.: 1797278-65-9
M. Wt: 394.46
InChI Key: MDJJWYTYDADGOK-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in preclinical pharmacological research. Its molecular structure, which incorporates a benzenesulfonamide group linked to a 4-methoxypiperidine moiety via a phenyl bridge, suggests potential as a scaffold for designing receptor ligands. Research into structurally related sulfonamide and piperidine compounds has shown affinity for central nervous system targets, including serotonin (5-HT) and dopamine receptors, indicating this compound's potential utility in neuropharmacological studies for conditions such as anxiety, depression, or schizophrenia . Furthermore, the sulfonamide group is a recognized pharmacophore in various enzyme inhibitors. This compound may serve as a key intermediate or candidate for developing novel therapeutic agents, particularly in kinase or carbonic anhydrase research, given the established role of similar structures in such pathways . It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-17-9-11-22(12-10-17)16-6-4-15(5-7-16)21-27(23,24)19-13-14(20)3-8-18(19)26-2/h3-8,13,17,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJWYTYDADGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • Pyridazinyl Analog (C₁₈H₁₆FN₃O₅S₂): A closely related compound, 5-fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide, replaces the 4-methoxypiperidine with a 6-(methylsulfonyl)pyridazinyl group. The molecular weight (437.460) is comparable, but the pyridazinyl group may alter target selectivity or solubility .
  • Thiazinan Derivative (C₁₉H₂₅N₃O₄S₂): The compound 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzenesulfonamide features a thiazinan ring with a sulfone group. The 4-methylpiperidine substituent may reduce steric hindrance compared to the 4-methoxy analog .

Heterocyclic Core Modifications

  • Pyrimidine-Based Analog (C₂₂H₂₃BrN₄O₃S₂) :
    N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide incorporates a pyrimidine ring substituted with bromine and piperidin-1-yl groups. The bromine atom increases molecular weight (557.52 vs. ~437 for the target compound) and may influence halogen-bonding interactions. The pyrimidine core could enhance binding to nucleotide-binding proteins or kinases .

  • Simplified Benzenesulfonamide (C₁₃H₁₄N₂O₃S) :
    N-(4-Methoxyphenyl)benzenesulfonamide lacks the fluorine and 4-methoxypiperidine substituents. Its lower molecular weight (294.33) correlates with reduced complexity and possibly lower target affinity. However, this simpler structure serves as a foundational scaffold for structure-activity relationship (SAR) studies .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (Target) C₁₉H₂₂FN₂O₄S 409.45 5-Fluoro, 2-methoxy, 4-(4-methoxypiperidin-1-yl)phenyl Enhanced lipophilicity; potential CNS penetration due to piperidine moiety.
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide C₁₈H₁₆FN₃O₅S₂ 437.46 6-(Methylsulfonyl)pyridazinyl Increased polarity; possible kinase or protease inhibition.
5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzenesulfonamide C₁₉H₂₅N₃O₄S₂ 447.55 1,2-Thiazinan-1,1-dioxide, 4-methylpiperidin-1-yl Conformational rigidity; improved metabolic stability.
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide C₂₂H₂₃BrN₄O₃S₂ 557.52 5-Bromo-pyrimidine, piperidin-1-yl Halogen bonding; potential DNA/protein interaction.
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₄N₂O₃S 294.33 4-Methoxyphenyl Baseline scaffold for SAR studies; limited complexity.

Research Findings and Implications

  • Crystallography : The use of SHELX software () in resolving crystal structures of related compounds (e.g., ) highlights the importance of X-ray data in confirming substituent orientation and hydrogen-bonding networks, which are critical for rational drug design .
  • Synthetic Routes : and outline synthetic methodologies for fluorinated sulfonamides, emphasizing the role of nucleophilic substitution and coupling reactions in introducing diverse substituents .

Biological Activity

5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H24FNO3SC_{19}H_{24}FNO_3S and has a molecular weight of approximately 357.46 g/mol. The structure features a sulfonamide group, which is known for its pharmacological significance, particularly in the development of antimicrobial agents.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Modulation of Protein Interactions : The presence of the methoxy and piperidine groups may enhance interactions with specific proteins or receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. Studies suggest that this compound may exhibit similar properties:

  • Bacterial Inhibition : Preliminary assays indicate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Case studies have reported promising results:

  • Study on Breast Cancer Cells : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
  • Study on Lung Cancer Cells : Induced apoptosis was confirmed via flow cytometry, showing increased annexin V positivity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Absorption : The compound shows moderate permeability across biological membranes, suggesting potential for oral bioavailability.
  • Metabolism : Preliminary data indicate involvement in cytochrome P450 pathways, particularly CYP2D6 and CYP3A4.
  • Toxicity Profile : Toxicological assessments reveal low acute toxicity; however, chronic exposure studies are needed to fully elucidate safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution for sulfonamide bond formation, followed by coupling of the methoxypiperidine moiety. Key steps include:

  • Sulfonylation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-aminophenyl intermediates under controlled pH (7–9) and low temperature (0–5°C) to prevent hydrolysis .
  • Piperidine functionalization : Introducing the 4-methoxypiperidine group via Buchwald-Hartwig amination or SNAr reactions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Key techniques :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and purity. For example, the fluorine atom at position 5 shows a distinct 19F^{19}\text{F} shift near -110 ppm .
  • XRD : Single-crystal X-ray diffraction to resolve bond angles and dihedral angles, particularly for the sulfonamide linker and piperidine ring conformation .
  • MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ = 435.15 g/mol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with enzyme inhibition (e.g., cyclooxygenase-2) .
  • Molecular docking : Simulate binding affinities to targets like serotonin receptors (5-HT₆) using AutoDock Vina. The methoxypiperidine group may enhance hydrophobic interactions in the receptor pocket .
  • QSAR studies : Derive regression models using descriptors like logP and polar surface area to optimize pharmacokinetic properties .

Q. What strategies resolve contradictory bioactivity data across in vitro assays?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions.

  • Experimental refinement :
  • Buffer optimization : Test Tris-HCl vs. HEPES buffers to stabilize pH-sensitive interactions .
  • Control for solubility : Use DMSO concentrations <0.1% to avoid micelle formation, validated via dynamic light scattering (DLS) .
  • Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How does the methoxy group on the piperidine ring influence metabolic stability?

  • Mechanistic insight :

  • Cytochrome P450 interactions : The 4-methoxy group reduces oxidative metabolism by CYP3A4, as shown in liver microsome assays. Compare half-life (t₁/₂) with non-methoxy analogs .
  • Metabolite profiling : LC-MS/MS identifies O-demethylation as the primary metabolic pathway, with a 30% decrease in parent compound after 2 hours .

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